molecular formula C16H22N4 B3850095 1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-(4-methylphenyl)piperazine

1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-(4-methylphenyl)piperazine

Cat. No.: B3850095
M. Wt: 270.37 g/mol
InChI Key: CZGNWFNGAZRUPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-(4-methylphenyl)piperazine is a complex organic compound that features both imidazole and piperazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-(4-methylphenyl)piperazine typically involves the formation of the imidazole ring followed by its attachment to the piperazine moiety. One common method involves the cyclization of amido-nitriles to form substituted imidazoles . This reaction can be catalyzed by nickel, which facilitates the addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of imidazole formation . This method involves the use of a Schiff’s base complex nickel catalyst, which can be easily recovered and reused .

Chemical Reactions Analysis

Types of Reactions

1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-(4-methylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole or piperazine rings.

    Substitution: Both the imidazole and piperazine rings can participate in substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Halogenation reagents like bromine or chlorine can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological molecules, making it a candidate for drug development.

    Medicine: Its potential pharmacological properties are being investigated for therapeutic applications.

    Industry: The compound’s stability and reactivity make it useful in the production of materials and catalysts.

Mechanism of Action

The mechanism by which 1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-(4-methylphenyl)piperazine exerts its effects involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, while the piperazine ring can interact with various receptors in biological systems. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-phenylpiperazine
  • 1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-(4-chlorophenyl)piperazine
  • 1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-(4-fluorophenyl)piperazine

Uniqueness

1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-(4-methylphenyl)piperazine is unique due to the presence of both a methyl group on the imidazole ring and a methylphenyl group on the piperazine ring. This specific substitution pattern enhances its chemical stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4/c1-13-3-5-15(6-4-13)20-9-7-19(8-10-20)11-16-14(2)17-12-18-16/h3-6,12H,7-11H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGNWFNGAZRUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)CC3=C(NC=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-(4-methylphenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-(4-methylphenyl)piperazine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-(4-methylphenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-(4-methylphenyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-(4-methylphenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-[(5-methyl-1H-imidazol-4-yl)methyl]-4-(4-methylphenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.